molecular formula C5H10F3NO B2387029 3-(2,2,2-Trifluoroethoxy)propan-1-amine CAS No. 610259-61-5

3-(2,2,2-Trifluoroethoxy)propan-1-amine

Cat. No.: B2387029
CAS No.: 610259-61-5
M. Wt: 157.136
InChI Key: OPJGZAWRXBEOMB-UHFFFAOYSA-N
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Description

Significance of Aliphatic Amines in Chemical Science

Aliphatic amines are a fundamental class of organic compounds defined by the presence of one or more amino groups attached to an open-chain alkyl backbone. chemeo.comnih.gov Their significance stems from the basic nitrogen atom which possesses a lone pair of electrons, making them effective bases and nucleophiles in chemical reactions. nih.gov This reactivity allows them to be crucial building blocks and intermediates in organic synthesis. nih.gov

The ability of primary and secondary aliphatic amines to participate in hydrogen bonding influences their physical properties, such as boiling points and solubility in polar solvents. chemeo.com They are integral to the production of a vast array of chemicals, including pharmaceuticals, agrochemicals for crop protection, dyes, and surfactants. nih.govnih.gov In industrial processes, they are used as solvents, catalysts, and agents for gas scrubbing to remove acidic impurities like CO2. nih.govcymitquimica.com

Role of Fluorinated Organic Compounds in Modern Synthetic and Material Chemistry

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, dramatically alters their chemical and physical properties. sigmaaldrich.com Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. uni.luchemscene.com These characteristics confer high thermal stability and resistance to metabolic degradation. sigmaaldrich.comnih.gov

In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's bioavailability, lipophilicity, and binding affinity to target enzymes. cymitquimica.comsigmaaldrich.com In materials science, fluorination is key to developing high-performance polymers with properties like chemical inertness and water repellency. chemscene.comnih.gov Fluorinated compounds are also essential in electronics, where they are used in the creation of organic semiconductors and electroluminescent materials, as the fluorine atoms can lower HOMO and LUMO energy levels, facilitating electron injection and improving oxidative stability. researchgate.net

Specific Research Context of the Trifluoroethoxy Moiety and Propan-1-amine Backbone

The two primary structural components of 3-(2,2,2-Trifluoroethoxy)propan-1-amine—the trifluoroethoxy group and the propan-1-amine backbone—each have distinct relevance in contemporary research.

The trifluoroethoxy moiety (-OCH₂CF₃) is utilized to introduce the trifluoromethyl group (CF₃) into a larger molecule via a flexible ether linkage. This group is a powerful electron-withdrawing moiety that can significantly alter the electronic properties of a molecule. Research has shown its incorporation into various molecular scaffolds. For instance, compounds featuring a 3-(2,2,2-trifluoroethoxy) group on a pyridine (B92270) ring have been synthesized as intermediates for herbicides. Furthermore, the reaction of 2,2,2-trifluoroethanol (B45653) is a known method for creating novel polyfluoroalkyl ethers.

The propan-1-amine backbone is a versatile three-carbon chain that serves as a fundamental building block in synthesis. epa.govchemeo.com Its structure can be modified to create a wide range of functional molecules. In the field of biotechnology, for example, modified propan-1-amine backbones are used in the synthesis of aza acyclic nucleosides and peptide nucleic acids (PNAs), which are synthetic analogs of DNA/RNA. The chiral version of a related structure, 3-amino-1,2-dihydroxypropane, is a valuable synthon for producing a variety of pharmaceutical compounds.

Overview of Key Research Domains for this compound

The unique combination of a fluorinated tail and a functional amine head group positions this compound and its derivatives in specific, advanced research domains. A primary area of investigation is in the development of advanced electrolytes for energy storage devices.

Specifically, a quaternary ammonium (B1175870) derivative, N,N,N,2,2-pentamethyl-3-(2,2,2-trifluoroethoxy)propan-1-aminium (NPPA), has been synthesized and studied as a component of ionic liquids for use in room-temperature fluoride-ion batteries (FIBs). nih.govresearchgate.net Ionic liquids are salts that are liquid at low temperatures, and their properties, such as viscosity and conductivity, are critical for battery performance. researchgate.net The inclusion of the trifluoroethoxy group in the cation structure is a deliberate design choice intended to produce electrolytes with low melting points and wide operational voltage ranges, which are crucial for the development of next-generation, high-energy-density batteries. nih.govresearchgate.net The research demonstrated that these tailored ionic liquids can support stable fluoride (B91410) ion shuttling, a key process for the functioning of FIBs. nih.gov This application highlights a key research domain where the specific structure of this compound serves as a foundational blueprint for creating high-performance materials in energy science.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c6-5(7,8)4-10-3-1-2-9/h1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJGZAWRXBEOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 2,2,2 Trifluoroethoxy Propan 1 Amine

Established Synthetic Pathways for Primary Amines with Fluoroalkoxy Chains

Traditional synthetic approaches to primary amines containing fluoroalkoxy moieties often adapt well-known reactions for amine synthesis. These methods typically involve the construction of the carbon skeleton followed by the introduction or unmasking of the amine functional group.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This process involves the reaction of an aldehyde or ketone with an amine source, such as ammonia (B1221849) for primary amines, to form an intermediate imine, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com This approach is favored in green chemistry for its efficiency, often allowing for one-pot procedures that minimize waste and purification steps. wikipedia.org

For the synthesis of 3-(2,2,2-trifluoroethoxy)propan-1-amine, the key precursor would be 3-(2,2,2-trifluoroethoxy)propanal. The reaction would proceed via the condensation of this aldehyde with ammonia, followed by reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they selectively reduce the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another common method for the reduction step. wikipedia.org Iron-catalyzed reductive amination has also emerged as an attractive method using earth-abundant metals. researchgate.net

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Key Features
Sodium Cyanoborohydride (NaBH3CN) Selectively reduces imines over carbonyls; effective under mildly acidic conditions. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3) A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com
Catalytic Hydrogenation (H2 with Pd/C, PtO2, or Raney Ni) A clean method where the only byproduct is water; can be performed in one-pot systems. wikipedia.orgorganic-chemistry.org

Nucleophilic Substitution Reactions Involving Fluorinated Ethers

Nucleophilic substitution provides a direct route to amines by displacing a leaving group with an amine nucleophile. ucsb.edulibretexts.org In the context of this compound synthesis, a suitable substrate would be a 3-(2,2,2-trifluoroethoxy)propyl halide (e.g., bromide or chloride).

The reaction can be performed using ammonia as the nucleophile. chemguide.co.uk However, a significant drawback of using ammonia directly is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org To achieve mono-alkylation and selectively produce the primary amine, a large excess of ammonia is typically required. chemguide.co.uk

A more controlled alternative is the Gabriel synthesis. This method utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide anion, a non-basic nitrogen nucleophile, displaces a halide from the alkyl halide substrate. The resulting N-alkylphthalimide is then cleaved, typically via hydrolysis with acid or reaction with hydrazine, to release the desired primary amine. This method effectively prevents over-alkylation.

Table 2: Nucleophilic Substitution Strategies for Primary Amine Synthesis

Method Nucleophile Advantages Disadvantages
Direct Ammonolysis Ammonia (NH3) Simple, uses readily available reagent. Prone to over-alkylation, requiring a large excess of ammonia to favor the primary amine. chemguide.co.uklibretexts.org

Reduction of Nitrile Precursors to Primary Amines

The reduction of a nitrile is a highly effective and direct method for the synthesis of primary amines. libretexts.org This pathway is particularly suitable for preparing this compound, starting from the precursor 3-(2,2,2-trifluoroethoxy)propanenitrile (B1604662) (CAS 272128-06-0). scbt.comnih.gov This nitrile precursor has been utilized in the development of electrolytes for lithium metal batteries. rsc.orgresearchgate.net

The conversion of the nitrile group (-C≡N) to an aminomethyl group (-CH2NH2) can be accomplished using several powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common choice for this transformation on a laboratory scale, effectively reducing the nitrile to the primary amine. libretexts.org The reaction involves the nucleophilic attack of hydride on the electrophilic carbon of the nitrile, followed by workup with water to yield the amine. libretexts.org

For industrial-scale synthesis, catalytic hydrogenation is often preferred. This method typically involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst, such as Raney Nickel or cobalt-based catalysts. This process is analogous to the industrial preparation of 3-ethoxypropylamine, where 3-ethoxypropionitrile (B165598) is hydrogenated to the corresponding amine. google.com

Precursor Synthesis and Transformation for Fluoroethoxy-Containing Amines

The viability of the synthetic pathways described above depends on the accessibility of the key precursors. The synthesis of 3-(2,2,2-trifluoroethoxy)propanenitrile, the precursor for the nitrile reduction pathway, can be achieved through a Michael addition reaction. This involves the addition of 2,2,2-trifluoroethanol (B45653) to acrylonitrile (B1666552) (CH2=CHCN) under basic conditions. A similar strategy is employed in the synthesis of 3-ethoxypropionitrile from ethanol (B145695) and acrylonitrile. google.com

Similarly, the aldehyde precursor for reductive amination, 3-(2,2,2-trifluoroethoxy)propanal, can be synthesized by the addition of 2,2,2-trifluoroethanol to acrolein. Subsequent transformations of these precursors, such as converting a terminal alcohol to a halide, provide the necessary substrates for nucleophilic substitution reactions.

Novel and Emerging Synthetic Techniques

Modern synthetic chemistry emphasizes the development of highly efficient reactions that minimize steps and improve atom economy. One-pot and multicomponent reactions are at the forefront of these efforts.

One-Pot and Multicomponent Reactions in the Synthesis of Derivatives

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages by avoiding lengthy separation processes and the purification of intermediates. nih.gov This approach can be applied to the synthesis of derivatives of this compound. For instance, a one-pot procedure could involve the formation of the primary amine followed by an in-situ acylation or alkylation to produce more complex structures.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.gov MCRs are powerful tools for rapidly building molecular complexity and are instrumental in the synthesis of compound libraries for drug discovery. mdpi.com While specific MCRs for this compound are not extensively documented, established MCRs like the Ugi or Passerini reactions could potentially be adapted. For example, using this compound as the amine component in an Ugi four-component reaction with an aldehyde, a carboxylic acid, and an isocyanide would allow for the rapid synthesis of complex amide derivatives. The development of visible-light-mediated MCRs also presents a mild and efficient protocol for generating diverse amine structures. rsc.org

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
3-(2,2,2-Trifluoroethoxy)propanal
3-(2,2,2-Trifluoroethoxy)propanenitrile
2,2,2-Trifluoroethanol
Acrylonitrile
Acrolein
Lithium aluminum hydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Phthalimide
Hydrazine
Raney Nickel
3-Ethoxypropylamine

Green Chemistry Approaches in Fluoroamine Synthesis

The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fluorinated compounds. researchgate.net Traditional fluorination methods often rely on harsh reagents and produce significant waste, prompting the development of more environmentally benign alternatives. dovepress.com

In the context of synthesizing compounds like this compound, green chemistry principles can be applied at various stages. A potential synthetic pathway for this compound can be extrapolated from the industrial synthesis of its non-fluorinated analog, 3-ethoxypropan-1-amine. This process typically involves a two-step sequence: the Michael addition of an alcohol to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. google.com

A greener adaptation of this synthesis for the target fluoroamine would involve the following considerations:

Atom Economy: The Michael addition of 2,2,2-trifluoroethanol to acrylonitrile is an inherently atom-economical reaction, as all atoms of the reactants are incorporated into the product, 3-(2,2,2-trifluoroethoxy)propionitrile.

Catalysis: The subsequent hydrogenation of the nitrile to the amine is a critical step where green principles can be effectively implemented. The use of heterogeneous catalysts, such as Raney nickel or palladium on carbon, is preferable to stoichiometric reducing agents like lithium aluminum hydride. Catalytic hydrogenation utilizes molecular hydrogen as the reductant, with water being the only significant byproduct, thus minimizing waste.

Solvent Selection: The choice of solvent is crucial. Ideally, the reaction would be conducted in a solvent that is recyclable, non-toxic, and has a low environmental impact. Supercritical fluids or bio-based solvents are emerging as greener alternatives to traditional volatile organic compounds.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce energy consumption. Microwave-assisted synthesis is one such technology that can accelerate reaction rates and reduce energy input.

Recent advancements in green fluorine chemistry emphasize the development of methods that are not only efficient and selective but also environmentally friendly. dovepress.com For instance, novel processes for synthesizing sulfonyl fluorides have been developed that utilize safer reagents and produce only non-toxic salts as byproducts, showcasing the potential for greener approaches in organofluorine chemistry. eurekalert.orgsciencedaily.com While not directly applicable to the synthesis of this compound, these developments highlight the ongoing innovation in the field.

The following table outlines a hypothetical green synthesis pathway for this compound, drawing parallels from the synthesis of its ethoxy analog. google.com

StepReactantsCatalystSolventKey Green Chemistry Principle
1. Michael Addition 2,2,2-Trifluoroethanol, AcrylonitrileBase Catalyst (e.g., Sodium Methoxide)2,2,2-Trifluoroethanol (reactant as solvent)High Atom Economy
2. Hydrogenation 3-(2,2,2-Trifluoroethoxy)propionitrile, Hydrogen GasRaney Nickel or Palladium on CarbonEthanol or MethanolUse of Catalytic Reductant, Benign Byproducts

Regioselectivity and Stereoselectivity Considerations in the Synthesis of Trifluoroethoxypropan-1-amine Analogs

While the synthesis of this compound itself does not involve the formation of stereocenters, the synthesis of its analogs with substituents on the propane (B168953) chain introduces challenges of regioselectivity and stereoselectivity.

Regioselectivity:

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. In the synthesis of analogs of this compound, regioselectivity would be a key consideration if an unsymmetrical alkene were used instead of acrylonitrile. For example, the Michael addition of 2,2,2-trifluoroethanol to crotononitrile (B213123) (but-2-enenitrile) could potentially yield two different regioisomers. The regiochemical outcome would be dictated by the electronic and steric effects of the substituents on the alkene.

Stereoselectivity:

Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. If a chiral center is introduced into the propane backbone of the target molecule, controlling the stereochemistry becomes paramount, especially for pharmaceutical applications where different enantiomers or diastereomers can have vastly different biological activities.

For instance, the synthesis of a chiral analog, such as (R)- or (S)-3-(2,2,2-Trifluoroethoxy)propan-1-amine substituted at the 1- or 2-position, would require a stereoselective synthetic strategy. Several approaches could be employed:

Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains the desired stereocenter.

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. For example, the asymmetric hydrogenation of an enamine precursor could be used to establish a chiral amine center.

Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. For example, the use of chiral sulfinamides has been shown to be effective in the stereoselective synthesis of amines. ugent.be Diastereoselective additions of nucleophiles to chiral imines, such as N-tert-sulfinyl imines, are a powerful method for accessing compounds with a nitrogen atom bonded to a stereogenic center. mdpi.com

The following table summarizes potential strategies for controlling stereoselectivity in the synthesis of chiral analogs of this compound.

Stereoselective StrategyDescriptionExample Application
Chiral Pool Synthesis Utilizes a naturally occurring or commercially available chiral starting material.Synthesis starting from a chiral 3-carbon synthon.
Asymmetric Catalysis Employs a chiral catalyst to favor the formation of one enantiomer.Asymmetric hydrogenation of a prochiral enamine or imine.
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to guide the stereochemical course of a reaction.Use of a chiral sulfinamide auxiliary to direct the addition of a nucleophile to an imine. ugent.be

Chemical Reactivity and Mechanistic Investigations of 3 2,2,2 Trifluoroethoxy Propan 1 Amine and Its Derivatives

Reaction Mechanisms Involving Primary Amine Functionality

The primary amine group in 3-(2,2,2-trifluoroethoxy)propan-1-amine is a key center for chemical reactivity, participating in both nucleophilic and electrophilic reactions.

Nucleophilic Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile. libretexts.org This nucleophilicity is central to its ability to form new chemical bonds by attacking electron-deficient centers.

Amines, in general, exhibit a trend in nucleophilicity where primary amines are typically more nucleophilic than ammonia (B1221849), and secondary amines are more nucleophilic than primary amines. masterorganicchemistry.com This is attributed to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom. However, steric hindrance can also play a significant role, sometimes making secondary amines less reactive than primary amines, especially with bulky electrophiles. masterorganicchemistry.com

The nucleophilic character of amines allows them to participate in a variety of substitution and addition reactions. A common example is the reaction with haloalkanes, where the amine displaces the halide to form a secondary amine. libretexts.orgucsb.educhemguide.co.uk This reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2 depending on the structure of the haloalkane. ucsb.edu The initial reaction forms an ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the amine acting as a base, to yield the free secondary amine. libretexts.orgchemguide.co.uklibretexts.org This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts. libretexts.orglibretexts.org

The table below illustrates the relative nucleophilicity of different amine classes, which provides a general framework for understanding the reactivity of the primary amine in this compound.

Amine Type General Structure Relative Nucleophilicity Key Factors
AmmoniaNH₃BaseReference point
Primary AmineRNH₂GoodElectron-donating R group increases electron density on N.
Secondary AmineR₂NHBetterTwo electron-donating R groups further increase electron density.
Tertiary AmineR₃NVariableIncreased electron density is often offset by significant steric hindrance.

This table provides a generalized trend. Specific reaction conditions and the nature of the electrophile can influence the observed reactivity.

Role of the Trifluoroethoxy Group in Reaction Pathways

Electronic Effects on Molecular Reactivity

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property has profound implications for the reactivity of nearby functional groups. When attached to an ethoxy group, the -CF₃ group significantly reduces the electron-donating ability of the oxygen atom through an inductive effect.

This electron-withdrawing nature of the trifluoroethoxy group can decrease the nucleophilicity of the primary amine in this compound compared to a similar, non-fluorinated analogue like 3-ethoxypropan-1-amine. The inductive effect of the trifluoroethoxy group pulls electron density away from the nitrogen atom, making its lone pair less available for donation to an electrophile. Studies on similar fluorinated amines, such as 2,2,2-trifluoroethylamine, have shown a dramatic reduction in nucleophilicity due to the presence of the trifluoromethyl group. masterorganicchemistry.com

The table below summarizes the expected electronic effects of the trifluoroethoxy group on the reactivity of the amine.

Property Effect of Trifluoroethoxy Group Reasoning
Basicity of the AmineDecreasedThe strong electron-withdrawing -CF₃ group reduces electron density on the nitrogen, making the lone pair less available to accept a proton.
Nucleophilicity of the AmineDecreasedSimilar to basicity, the reduced electron density on the nitrogen atom lowers its ability to attack electrophilic centers.
Acidity of N-H ProtonsIncreasedThe inductive effect of the trifluoroethoxy group stabilizes the conjugate base formed after deprotonation.

Influence on Reaction Intermediates and Transition States

The electronic properties of the trifluoroethoxy group can also influence the stability of reaction intermediates and transition states, thereby affecting reaction rates and product distributions.

In reactions where a positive charge develops near the trifluoroethoxy group, the electron-withdrawing nature of this group would be destabilizing. Conversely, in reactions involving the formation of an anionic intermediate, the trifluoroethoxy group would have a stabilizing effect by delocalizing the negative charge.

For instance, in a nucleophilic substitution reaction where the amine attacks an electrophile, the transition state will have a partial positive charge on the nitrogen atom. The electron-withdrawing trifluoroethoxy group would destabilize this transition state, potentially leading to a slower reaction rate compared to a non-fluorinated analogue.

Mechanistic Studies of Specific Transformations

While specific mechanistic studies on this compound are not extensively detailed in the provided search results, the general principles of amine reactivity and the influence of fluorinated groups allow for informed predictions about its chemical behavior.

For example, in a reaction with an alkyl halide, the primary amine of this compound would act as a nucleophile. The reaction would likely proceed via an SN2 mechanism if the alkyl halide is primary or methyl, or an SN1 mechanism if the alkyl halide is tertiary. The electron-withdrawing trifluoroethoxy group would be expected to decrease the rate of this reaction compared to a non-fluorinated counterpart due to the reduced nucleophilicity of the amine.

In reactions involving the formation of amides with acyl chlorides or anhydrides, the mechanistic pathway involves nucleophilic acyl substitution. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of a leaving group yields the amide. The rate of this reaction would also be influenced by the nucleophilicity of the amine, and thus, the presence of the trifluoroethoxy group would likely result in a slower reaction.

Further research focusing specifically on the reaction kinetics and computational modeling of this compound and its derivatives would provide more detailed insights into its specific mechanistic pathways.

Metal-Free Transfer Hydrogenations Applying Amine Borane (B79455) Adducts

Metal-free transfer hydrogenation represents a valuable method for the reduction of unsaturated functional groups, offering an alternative to traditional hydrogenation with molecular hydrogen. Amine borane adducts are effective hydrogen donors in these reactions, which can proceed through several distinct mechanistic pathways. nih.govresearchgate.net The reactivity of this compound in such a system would likely be governed by these established mechanisms.

The primary pathways for metal-free transfer hydrogenation with amine boranes are:

Concerted Mechanism: In this pathway, the transfer of a hydride from the boron and a proton from the nitrogen to the substrate occurs in a single, concerted step through a six-membered transition state. nih.gov

Stepwise Mechanism: This mechanism involves a two-step process. The first step is the transfer of a hydride from the borane to the substrate, forming an intermediate, which is then protonated by the amine. researchgate.netnih.gov

Hydroboration-Solvolysis Pathway: In some cases, the reaction may proceed via hydroboration of the substrate by the amine borane, followed by solvolysis of the resulting borane intermediate to yield the reduced product. nih.gov

The specific pathway followed can be influenced by the nature of the substrate, the amine borane adduct, and the reaction conditions. For a substrate to be reduced by this compound borane adduct, the reaction would likely be initiated by the formation of the adduct itself, which would then act as the hydrogen donor.

Table 1: Mechanistic Pathways in Metal-Free Transfer Hydrogenation with Amine Borane Adducts

Mechanism Description Key Features
Concerted Single-step transfer of H- and H+ Six-membered transition state
Stepwise Two-step process: hydride transfer followed by proton transfer Involves a distinct intermediate
Hydroboration-Solvolysis Hydroboration of the substrate followed by solvolysis Applicable to certain substrates

Palladium-Catalyzed C(sp3)–H Functionalization

The direct functionalization of C(sp3)–H bonds is a powerful tool in synthetic chemistry, and palladium catalysis has emerged as a leading methodology in this area. rsc.orgbohrium.com For this compound, both the amine and the ether functionalities could act as directing groups, guiding the palladium catalyst to specific C–H bonds for functionalization.

The likely sites for C–H activation in this compound would be the β, γ, and δ positions relative to the directing group. The amine group is a well-established directing group for C–H activation, often leading to the formation of five- or six-membered palladacycle intermediates. researchgate.net The ether oxygen could also potentially direct C–H activation, although this is generally less common for aliphatic ethers compared to other functional groups.

The general mechanism for palladium-catalyzed C(sp3)–H functionalization involves several key steps:

Coordination: The palladium catalyst coordinates to the directing group (e.g., the amine).

C–H Activation: The palladium center then activates a nearby C–H bond, typically through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate.

Functionalization: This intermediate can then undergo various transformations, such as oxidative addition with a coupling partner, followed by reductive elimination to form the functionalized product and regenerate the active catalyst.

Table 2: Potential Sites for Pd-Catalyzed C(sp3)–H Functionalization in this compound

Directing Group Potential Palladacycle Size Targeted C–H Bond
Amine (NH2) 5-membered β-C–H
Amine (NH2) 6-membered γ-C–H
Ether (O) 5-membered C–H adjacent to oxygen

Radiosynthesis and Regiochemical Reactivity Investigations

The introduction of a radionuclide, such as fluorine-18 (B77423) (¹⁸F), into this compound would be of interest for applications in positron emission tomography (PET). The radiosynthesis of ¹⁸F-labeled compounds often involves nucleophilic substitution with [¹⁸F]fluoride. nih.govnih.gov

For this compound, a potential radiosynthetic route would involve the preparation of a precursor with a suitable leaving group (e.g., a tosylate or mesylate) on the aliphatic chain. Nucleophilic attack by [¹⁸F]fluoride would then displace the leaving group to introduce the radionuclide. The regiochemistry of this reaction would be dictated by the position of the leaving group on the precursor molecule.

For example, to synthesize [¹⁸F]-3-(2,2,2-trifluoroethoxy)propan-1-amine, one could envision a precursor such as 3-(tosyloxy)propan-1-amine protected on the amine, which would then be reacted with [¹⁸F]fluoride, followed by deprotection. The presence of the trifluoroethoxy group might influence the reactivity of the precursor and the conditions required for the radiolabeling reaction.

Table 3: Potential Precursors for the Radiosynthesis of ¹⁸F-labeled this compound

Precursor Structure Leaving Group Potential ¹⁸F-labeled Product
TsO-(CH2)3-NH-P Tosylate (TsO) [¹⁸F]-(CH2)3-NH-P
MsO-(CH2)3-NH-P Mesylate (MsO) [¹⁸F]-(CH2)3-NH-P

P represents a protecting group for the amine.

Deuterium (B1214612) Labeling Studies in Mechanistic Elucidation

Deuterium labeling is a powerful technique for investigating reaction mechanisms. niscpr.res.inresearchgate.net By selectively replacing hydrogen atoms with deuterium, one can probe kinetic isotope effects (KIEs) and trace the fate of specific atoms throughout a reaction.

In the context of the reactions discussed above for this compound, deuterium labeling could provide valuable insights:

Transfer Hydrogenation: By using a deuterated amine borane adduct, it would be possible to determine whether the reaction proceeds via a concerted or stepwise mechanism. The observation of a significant KIE upon deuteration of the N–H or B–H bonds would provide evidence for the involvement of these bonds in the rate-determining step.

C–H Functionalization: Deuterating specific C–H bonds in this compound and observing the effect on the reaction rate could confirm which C–H bond is being activated by the palladium catalyst. A large KIE would indicate that C–H bond cleavage is the rate-determining step.

The use of deuterium-labeled substrates in conjunction with techniques such as NMR spectroscopy and mass spectrometry would allow for a detailed understanding of the regioselectivity and mechanism of these transformations. niscpr.res.in

Table 4: Application of Deuterium Labeling in Mechanistic Studies

Reaction Type Labeling Strategy Information Gained
Transfer Hydrogenation Deuterated amine borane adduct Mechanistic pathway (concerted vs. stepwise), KIE
C–H Functionalization Deuterated substrate at specific C–H positions Identification of the site of C–H activation, KIE

Derivatization and Structural Modification of 3 2,2,2 Trifluoroethoxy Propan 1 Amine for Advanced Applications

Formation of Amine Salts and Conjugates

The basic nitrogen atom of 3-(2,2,2-trifluoroethoxy)propan-1-amine readily reacts with acids to form ammonium (B1175870) salts. libretexts.org This process is fundamental in modifying the compound's physical properties, such as its melting point, solubility, and thermal stability. libretexts.org For instance, reaction with hydrochloric acid yields this compound hydrochloride, a salt that is often more crystalline and water-soluble than its free base form. libretexts.orguni.lusigmaaldrich.com This enhanced water solubility is a critical attribute for its application in biological systems and for ease of handling in laboratory settings. libretexts.org

The primary amine also serves as a reactive handle for conjugation to other molecules. Through acylation reactions, where the amine reacts with acyl chlorides or anhydrides, stable amide bonds are formed. iu.eduthermofisher.com This allows for the covalent attachment of the trifluoroethoxypropyl moiety to a wide array of substrates, including peptides, proteins, and other small molecules, thereby imparting the unique properties of the fluorinated group to the target conjugate. thermofisher.com Derivatization procedures often involve reagents like trifluoroacetic anhydride (B1165640) (TFAA) to create trifluoroacetyl derivatives, which can enhance volatility for analytical techniques such as gas chromatography. iu.edu

Synthesis of Quaternary Ammonium Compounds for Ionic Liquid Applications

The nucleophilic nature of the primary amine in this compound allows for exhaustive alkylation to produce quaternary ammonium compounds (QACs). mdpi.commsu.edulibretexts.org These QACs, which feature a positively charged nitrogen atom bonded to four alkyl or aryl groups, are key components in the synthesis of ionic liquids (ILs). mdpi.comnih.gov Ionic liquids are salts with melting points below 100°C, and they are gaining significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. rsc.orgrsc.org

By reacting this compound with an excess of an alkylating agent, such as an alkyl halide, a quaternary ammonium salt is formed where the nitrogen bears a permanent positive charge. libretexts.org The properties of the resulting ionic liquid can be finely tuned by varying the structure of the alkyl groups attached to the nitrogen and by selecting different counter-anions. rsc.orgnih.gov The incorporation of the trifluoroethoxy group into the cation can influence the ionic liquid's properties, such as its viscosity, density, and miscibility with other solvents. The branched structure resulting from such synthesis can enhance stability against strong bases by sterically hindering the Hofmann elimination reaction. rsc.org

Table 1: Examples of Quaternary Ammonium Cations for Ionic Liquids

Cation Structure Potential Anions Key Features
N,N,N-trimethyl-3-(2,2,2-trifluoroethoxy)propan-1-ammonium Chloride, Bromide, Acetate, Trifluoroacetate Incorporation of a fluorous tail, potential for specific solvent interactions.
N,N-diethyl-N-methyl-3-(2,2,2-trifluoroethoxy)propan-1-ammonium Bis(trifluoromethylsulfonyl)imide, Hexafluorophosphate Increased hydrophobicity, tunable miscibility with organic solvents.

Incorporation into Complex Molecular Architectures

The unique combination of a reactive amine and a fluorinated tail makes this compound a valuable synthon for constructing complex molecules with tailored functions.

Examples in Ligand and Scaffold Synthesis

In coordination chemistry, amines are crucial for the synthesis of ligands that can chelate metal ions. The amine group of this compound can be derivatized to form multidentate ligands. For example, it can be used as a foundational piece in the synthesis of tripodal tetradentate ligands, which are important in creating metal complexes for catalysis and biomimetic studies. researchgate.net The trifluoroethoxy group can influence the electronic properties of the resulting metal complex and provide a fluorous domain, which can be exploited for catalyst recovery using fluorous-phase separation techniques.

Structural Integration in Compounds with Specific Biological Frameworks

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound moiety has been incorporated into various molecular frameworks to explore its potential biological activities. nih.gov For instance, related structures like 1,3-bis(aryloxy)propan-2-amines have shown significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA. nih.govresearchgate.net The trifluoroethoxy group can serve as a lipophilic and metabolically stable element in the design of new therapeutic agents. Its integration into heterocyclic structures, such as quinolines or pyridines, is an area of active research for creating compounds with novel pharmacological profiles. researchgate.netorganic-chemistry.org

Fluorous Tagging and Affinity Labels for Separation Science

The highly fluorinated trifluoroethoxy group makes this compound an excellent candidate for use in fluorous chemistry. "Fluorous tagging" is a technique used to simplify the purification of reaction products in multi-step organic synthesis. nih.gov A molecule of interest can be covalently attached to a fluorous tag, such as the 3-(2,2,2-trifluoroethoxy)propyl group. The tagged molecule will then preferentially partition into a fluorous solvent (e.g., perfluorohexanes) from a standard organic solvent, allowing for easy separation from non-fluorinated reagents and byproducts. nih.gov

The amine can be reacted with a suitable linker, which is then attached to the target molecule. After the chemical transformations are complete, the fluorous tag is cleaved, releasing the purified product. This strategy is particularly useful in the parallel synthesis of compound libraries and in peptide and oligosaccharide synthesis. nih.gov

Table 2: Applications in Fluorous Separation Science

Application Description
Fluorous Solid-Phase Extraction (F-SPE) The fluorous-tagged molecule is retained on a fluorous silica (B1680970) gel column while non-fluorous impurities are washed away. The desired compound is then eluted with a fluorous solvent.
Fluorous Liquid-Liquid Extraction The reaction mixture is partitioned between a standard organic solvent and a fluorous solvent. The fluorous-tagged product selectively moves to the fluorous phase for separation.

| Affinity Labels | The trifluoroethoxy group can act as an affinity label, enabling the selective capture of tagged biomolecules on a fluorous stationary phase for purification or analysis. |

Structure-Reactivity Relationships in Derivatized Compounds

The chemical reactivity of derivatives of this compound is significantly influenced by the electronic and steric effects of the trifluoroethoxy group. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can decrease the basicity of the parent amine compared to its non-fluorinated analog, propan-1-amine. spiroacademy.com This is because the inductive effect of the fluorine atoms reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. libretexts.orgspiroacademy.com

When the amine is derivatized, for example, into an amide or a sulfonamide, these electronic effects persist. The reactivity of adjacent functional groups can be modulated by the fluorinated tail. For instance, in N-acylated derivatives, the electron-withdrawing effect can influence the rotational barrier of the amide bond and the acidity of the N-H proton. In reactions where the nitrogen atom acts as a nucleophile, its reactivity will be attenuated. msu.edu Understanding these structure-reactivity relationships is crucial for designing synthetic routes and for predicting the behavior of these compounds in various chemical and biological environments.

Computational Chemistry and Theoretical Studies on 3 2,2,2 Trifluoroethoxy Propan 1 Amine

Quantum Mechanical (Ab Initio) Calculations

Ab initio calculations would provide fundamental insights into the molecule's electronic properties without reliance on experimental data.

Molecular Dynamics (MD) Simulations

MD simulations would model the physical movements of the atoms and molecules over time, providing insights into bulk properties and intermolecular interactions. ulisboa.pt

Density Functional Theory (DFT) Applications

DFT is a widely used computational method that balances accuracy and computational cost, making it suitable for studying larger molecules. uni-muenchen.de

DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's geometry and calculate the properties mentioned in the sections above, such as bond lengths, angles, HOMO-LUMO energies, and electron density maps. researchgate.netnih.gov DFT is also highly effective for modeling reaction mechanisms, such as the reaction with CO2, by calculating the energy profiles of transition states and intermediates. Furthermore, theoretical vibrational spectra (like IR and Raman) can be calculated using DFT and compared with experimental data to confirm structural assignments. doi.org

Reaction Mechanism Elucidation and Energy Profiles

The elucidation of reaction mechanisms through computational chemistry is a cornerstone of modern chemical research. For 3-(2,2,2-Trifluoroethoxy)propan-1-amine, this involves the use of quantum mechanical methods, most notably Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. These calculations allow for the identification of transition states, intermediates, and the determination of activation energies, which are crucial for understanding reaction kinetics.

A computational study on the reactions of thiiranes with various amines, for instance, utilized DFT calculations to determine the relative rates of reaction. The study found that the interplay of steric and polarizability effects governs the reaction rates. Similarly, for this compound, the bulky and highly electronegative trifluoroethoxy group is expected to exert significant steric and electronic effects on the reactivity of the amine. Computational models can precisely quantify these effects. For example, in a nucleophilic substitution reaction involving the amine group, DFT calculations could model the approach of an electrophile and calculate the energy barrier to reaction, comparing it with that of a non-fluorinated analogue to understand the impact of the fluorine atoms.

Furthermore, computational studies have been employed to investigate the mechanism of CO2 reduction by amines. Such studies deduce the reaction pathway, starting from a photochemically generated radical ion pair, and identify key intermediates and transition states. A similar approach could be applied to understand the potential role of this compound in carbon capture technologies, a field where amines are of significant interest. The energy profile for the reaction of the amine with CO2 could be computationally generated, providing insights into the thermodynamics and kinetics of the process.

The following table provides a hypothetical comparison of calculated energy barriers for a representative reaction, illustrating the type of data generated from such computational studies.

ReactionReactantElectrophileComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
Nucleophilic Addition3-Ethoxypropan-1-amineFormaldehydeB3LYP6-31G(d)15.2
Nucleophilic AdditionThis compoundFormaldehydeB3LYP6-31G(d)18.5

This is a hypothetical data table for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for the prediction of spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can provide predicted NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the isotropic shielding values of nuclei, which are then converted into chemical shifts. For this compound, this would involve predicting the 1H, 13C, and 19F NMR spectra. The trifluoroethoxy group would give rise to a characteristic 19F NMR signal, and its chemical shift can be accurately predicted. Computational studies on other fluorinated compounds have demonstrated the accuracy of these predictions.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. DFT calculations have been successfully used to predict the IR spectra of hydrofluoroethers and other fluorinated compounds. benthamopen.com For this compound, these calculations would predict the characteristic stretching frequencies for the N-H bonds of the amine, the C-O-C ether linkage, and the C-F bonds of the trifluoromethyl group.

The table below presents a hypothetical comparison of predicted and experimental vibrational frequencies for key functional groups in a molecule structurally similar to this compound.

Functional GroupVibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
N-HSymmetric Stretch33503360
N-HAsymmetric Stretch34203435
C-FSymmetric Stretch11501155
C-O-CAsymmetric Stretch11001110

This is a hypothetical data table for illustrative purposes.

Predictive Modeling for Novel Chemical Transformations and Applications

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, can be used to forecast the properties and potential applications of new chemical entities like this compound. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property.

For instance, QSAR models have been developed for fluorinated compounds to predict their anesthetic activity or herbicidal properties. researchgate.netnih.gov In such a model for this compound and its derivatives, a set of molecular descriptors would first be calculated using computational software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). These descriptors would then be statistically correlated with an experimentally determined property, such as binding affinity to a particular receptor or inhibitory concentration against a specific enzyme.

Machine learning algorithms, such as random forests or neural networks, can also be trained on datasets of compounds with known properties to predict the properties of new compounds. arxiv.org For this compound, a machine learning model could be developed to predict its potential for a specific application, such as a solvent, a building block for pharmaceuticals, or an agent in materials science. This predictive capability can significantly accelerate the discovery of novel applications for this and other new chemical compounds, reducing the need for extensive and costly experimental screening. nih.gov

Analytical Methodologies for Research on 3 2,2,2 Trifluoroethoxy Propan 1 Amine

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. nih.gov In the context of research on 3-(2,2,2-Trifluoroethoxy)propan-1-amine, various chromatographic methods are employed to ensure its purity, quantify its presence in different matrices, and study its chemical properties. The choice of method depends on the analyte's properties, such as volatility, polarity, and charge. kau.edu.sa

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amines that are non-volatile or thermally sensitive. helsinki.fi For a primary amine like this compound, several HPLC strategies can be implemented.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. Separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase (typically C18 or C8). Due to the polar amine group, the compound may exhibit weak retention and poor peak shape on standard RP-HPLC columns. To overcome this, several approaches are used:

Ion-Pairing Chromatography: An ion-pairing reagent, such as a long-chain alkyl sulfonic acid, is added to the mobile phase. chromforum.org This reagent forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and retention on the reversed-phase column. chromforum.org

Derivatization: The primary amine can be reacted with a derivatizing agent to attach a chromophore or fluorophore. This not only improves chromatographic behavior but also significantly enhances detection sensitivity, especially for UV or fluorescence detectors. nih.gov Common derivatizing agents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthaldiadehyde (OPA). nih.govresearchgate.netbohrium.com

Fluorous Liquid Chromatography: Given the trifluoroethoxy group, specialized fluorous chromatography can be employed. This technique uses a fluorous stationary phase that exhibits strong retention for fluorinated compounds, allowing for selective separation from non-fluorinated matrix components. acs.orgbohrium.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique can provide good retention and separation for polar amines.

Table 1: Illustrative HPLC Parameters for Amine Analysis

Parameter Method 1: Ion-Pair RP-HPLC Method 2: Pre-column Derivatization RP-HPLC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 5 mM Heptanesulfonic Acid, pH 3.0 A: 0.1% Formic Acid in Water
B: Acetonitrile B: Acetonitrile
Gradient Isocratic or Gradient Elution Gradient Elution
Flow Rate 1.0 mL/min 1.0 mL/min
Detector UV at 210 nm or Charged Aerosol Detector (CAD) Fluorescence Detector (FLD) (e.g., Ex: 230 nm, Em: 450 nm for OPA) nih.gov

| Derivatization | None | o-phthaldiadehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) nih.gov |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. vt.edu this compound, due to its molecular weight and structure, is expected to be sufficiently volatile for GC analysis. However, the analysis of primary amines by GC can present challenges. vt.edunih.gov

The highly polar and basic nature of the amine group can lead to strong interactions with the stationary phase and active sites in the GC system, resulting in poor peak shapes (tailing) and reduced sensitivity. nih.govlabrulez.com To mitigate these issues, specific strategies are employed:

Specialized Columns: Columns specifically designed for amine analysis, often referred to as "amine columns," are used. nih.gov These columns have a basic deactivation layer on the stationary phase support material that minimizes interactions with the amine analytes, leading to symmetrical peaks and improved reproducibility. labrulez.com An example is the Agilent CP-Volamine column. nih.gov

Derivatization: The amine can be converted into a less polar and more volatile derivative before analysis. This reduces tailing and improves chromatographic performance.

Inlet Liner Selection: The choice of the inlet liner is crucial. Using a deactivated liner, such as a Siltek® liner, can further reduce the adsorption of the amine analyte and enhance sensitivity. nih.gov

Table 2: Typical GC Parameters for Volatile Amine Analysis

Parameter Description
Column Amine-specific capillary column (e.g., CP-Volamine, 60 m x 0.32 mm) nih.gov
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at a low temperature (e.g., 60 °C), followed by a temperature ramp (e.g., 10 °C/min) to an appropriate final temperature (e.g., 240 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Mode Split/Splitless

| Liner | Deactivated liner (e.g., Siltek®) nih.gov |

Ion Chromatography (IC) for Charged Analytes

Ion Chromatography (IC) is a subset of HPLC that separates ions and polar molecules based on their charge. cornerstoneanalytical.com Because this compound is a weak base, it exists as a cation (protonated amine) in acidic solutions. This property makes it an ideal candidate for analysis by cation-exchange chromatography. thermofisher.comnih.gov

In a typical IC setup, the sample is injected into an eluent stream and passed through a column containing a stationary phase with negatively charged functional groups (a cation exchanger). thermofisher.com The positively charged analyte is retained on the column and is separated from other cations based on the strength of its interaction. Detection is commonly achieved using suppressed conductivity, which provides high sensitivity by chemically reducing the background conductivity of the eluent. chromforum.org IC is a well-established method for determining low concentrations of amines in various matrices. cornerstoneanalytical.comthermofisher.com

Table 3: General Ion Chromatography Setup for Amine Cations

Parameter Description
Column Cation-exchange column (e.g., Thermo Scientific Dionex IonPac CS19) thermofisher.com
Eluent Acidic solution (e.g., Methanesulfonic acid)
Elution Mode Isocratic or Gradient
Suppressor Cation self-regenerating suppressor
Detector Suppressed Conductivity Detector thermofisher.com

| Sample Preparation | Dilution in deionized water, pH adjustment if necessary |

Capillary Electrophoresis (CE) for Amines

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is related to their size-to-charge ratio. youtube.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. oup.com

For the analysis of this compound, a low-pH background electrolyte (BGE) is used to ensure the primary amine group is fully protonated, imparting a positive charge to the molecule. When a voltage is applied across the capillary, the positively charged analyte migrates towards the cathode, and its velocity is determined by its mass-to-charge ratio. oup.com Detection can be performed directly using a UV detector, although sensitivity may be limited. For trace analysis, derivatization with a fluorescent tag followed by laser-induced fluorescence (LIF) detection provides much higher sensitivity. creative-proteomics.com

Table 4: Representative Capillary Electrophoresis Conditions for Amine Analysis

Parameter Description
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte (BGE) Low pH buffer (e.g., 50 mM phosphate (B84403) buffer, pH 2.5)
Separation Voltage 15-25 kV
Injection Hydrodynamic or Electrokinetic
Detection UV-Vis Detector (direct) or Laser-Induced Fluorescence (LIF) (with derivatization) creative-proteomics.com

| Temperature | 25 °C |

Mass Spectrometry (MS) in Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the identity of compounds and for performing highly sensitive and selective quantitative analysis. When coupled with a chromatographic separation technique (GC-MS or HPLC-MS), it provides comprehensive qualitative and quantitative information. vt.edu

GC-MS and HPLC-MS/MS Applications for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): For qualitative analysis, GC-MS is used to identify this compound and potential impurities in a sample. researchgate.net After the compounds are separated by the GC, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint." docbrown.info For this compound, characteristic fragments would likely arise from cleavage of the C-C bonds adjacent to the nitrogen atom (alpha-cleavage) and cleavage of the ether bond. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight. nist.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is the benchmark for sensitive and selective quantification of non-volatile compounds in complex matrices. acs.org In this technique, the HPLC system separates the components of the sample before they are introduced into the mass spectrometer.

Ionization: A soft ionization technique, most commonly Electrospray Ionization (ESI), is used. For an amine, ESI in positive ion mode readily forms the protonated molecular ion, [M+H]⁺.

Tandem MS (MS/MS): For quantitative analysis, tandem mass spectrometry is employed. The first mass spectrometer (Q1) is set to isolate the [M+H]⁺ ion of the target analyte. This parent ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. The second mass spectrometer (Q3) is then set to monitor one or more specific, high-intensity fragment ions (product ions). This process, known as Selected Reaction Monitoring (SRM), is highly selective and significantly reduces background noise, enabling very low limits of detection. acs.org This makes HPLC-MS/MS particularly powerful for trace analysis in research samples.

Table 5: Comparison of MS Techniques for Analysis

Feature GC-MS HPLC-MS/MS
Analyte State Volatile, thermally stable Non-volatile or thermally labile
Ionization Electron Ionization (EI) - Hard Electrospray Ionization (ESI) - Soft
Primary Ion Molecular Ion [M]⁺ Protonated Molecule [M+H]⁺
Fragmentation Extensive, in the ion source Controlled, in the collision cell
Primary Use Identification and quantification Quantification and identification
Selectivity Moderate (based on m/z) Very High (based on precursor → product ion transition)

| Sensitivity | Good | Excellent |

Spectroscopic Characterization Methods

The structural elucidation and quantification of this compound rely on a suite of spectroscopic techniques. Each method provides unique insights into the molecule's structure, functional groups, and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures and studying reaction mechanisms in solution. nih.gov For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. In mechanistic studies, NMR can be used to monitor reaction progress in real-time (in situ monitoring), identify transient intermediates, and determine reaction kinetics by tracking the disappearance of reactants and the appearance of products. nih.govbl.uk

Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the association of molecules, while the use of isotopic labeling (e.g., with ²H or ¹⁵N) can help trace the path of specific atoms throughout a reaction pathway. nih.gov While specific mechanistic studies on this compound are not widely published, the expected NMR spectral data can be predicted based on its structure. These predicted shifts serve as a baseline for identifying the compound and observing changes during a chemical transformation.

Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for the protons and carbons in this compound are influenced by the electronegativity of the adjacent oxygen, nitrogen, and fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionStructure FragmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Influences
1-CH₂-NH₂~2.8 - 3.0~35 - 45Deshielded by adjacent NH₂ group.
2-CH₂-CH₂-CH₂-~1.7 - 1.9~28 - 35Typical aliphatic methylene (B1212753) group.
3-O-CH₂-CH₂-~3.6 - 3.8~65 - 70Deshielded by adjacent ether oxygen.
4CF₃-CH₂-O-~3.9 - 4.2 (quartet)~68 - 72 (quartet)Deshielded by oxygen and split by three fluorine atoms.
5CF₃--~120 - 125 (quartet)Strongly deshielded by three fluorine atoms; exhibits C-F coupling.
--NH₂~1.0 - 2.5 (broad)-Variable shift due to hydrogen bonding and exchange. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. uobasrah.edu.iq The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, ether, and trifluoroethoxy moieties.

The primary amine (-NH₂) group is readily identifiable by several distinct vibrations. It typically displays two medium-intensity stretching bands in the 3500-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. orgchemboulder.comspectroscopyonline.com A scissoring (bending) vibration is also characteristic, appearing in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com Furthermore, a broad N-H wagging band can often be observed between 910-665 cm⁻¹. orgchemboulder.com

The aliphatic C-N bond stretch gives rise to a weak or medium band in the 1250–1020 cm⁻¹ region. libretexts.orgorgchemboulder.com The spectrum is also characterized by strong absorptions from the C-O (ether) and C-F bonds. The C-O stretching vibration typically appears as a strong band between 1320-1000 cm⁻¹. orgchemboulder.com The C-F stretching vibrations are known for their very strong intensity and generally occur in the 1400-1000 cm⁻¹ range. The presence of a CF₃ group often results in multiple strong absorption bands in this region.

Table 2: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3400–3250N–H Stretch (asymmetric & symmetric)Primary AmineMedium (two bands) orgchemboulder.com
3000–2850C–H StretchAlkane (CH₂)Medium orgchemboulder.com
1650–1580N–H Bend (Scissoring)Primary AmineMedium orgchemboulder.com
1470–1450C–H BendAlkane (CH₂)Medium orgchemboulder.com
1400–1000C–F StretchTrifluoromethyl (CF₃)Strong to Very Strong
1320–1000C–O StretchEtherStrong orgchemboulder.com
1250–1020C–N StretchAliphatic AmineMedium to Weak orgchemboulder.com
910–665N–H WagPrimary AmineStrong, Broad orgchemboulder.com

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is critical for accurate and sensitive analysis of this compound, especially when it is present in complex matrices. rsc.org The primary goals of sample preparation are to isolate the analyte from interfering substances, pre-concentrate it to detectable levels, and convert it into a form suitable for the chosen analytical instrument. researchgate.net For amines, derivatization is a cornerstone of this process, employed to improve volatility for gas chromatography (GC) or to enhance detectability for high-performance liquid chromatography (HPLC) and other techniques. nih.govlibretexts.orgiu.edu

For isolating the amine from complex samples, solid-phase extraction (SPE) is a commonly used technique. nih.gov SPE cartridges with appropriate sorbents can retain the amine while allowing interfering matrix components to be washed away. The fluorinated nature of the compound may also allow for the use of specialized fluorine-containing materials as sorbents for selective extraction. rsc.orgresearchgate.net

Derivatization is essential to overcome the inherent analytical challenges of primary amines, such as their high polarity and lack of strong chromophores. nih.govresearchgate.net The choice of derivatization reagent and method depends on the subsequent analytical technique.

For Gas Chromatography (GC): Derivatization is performed to replace the active hydrogens on the amine group, which reduces polarity, increases thermal stability, and improves chromatographic peak shape. iu.eduresearchgate.net Common strategies include:

Acylation: Reaction with an acylating agent like Trifluoroacetic Anhydride (B1165640) (TFAA) replaces the amine hydrogens with a trifluoroacetyl group, creating a more volatile and stable derivative. iu.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the amine hydrogens with a trimethylsilyl (B98337) (TMS) group, which also increases volatility. iu.eduresearchgate.net

For High-Performance Liquid Chromatography (HPLC): Derivatization is primarily used to attach a chromophoric or fluorophoric tag to the amine, enabling sensitive detection by UV-Vis or fluorescence detectors. nih.govlibretexts.org This can be done either before the chromatographic separation (pre-column) or after (post-column). libretexts.org Widely used reagents include Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.nethelsinki.fi

Table 4: Derivatization Strategies for the Analysis of Primary Amines
Analytical TechniqueDerivatization MethodReagent ExamplePurpose
Gas Chromatography (GC)AcylationTrifluoroacetic Anhydride (TFAA)Increase volatility and thermal stability; improve peak shape. iu.edu
Gas Chromatography (GC)SilylationBSTFAIncrease volatility; form stable derivatives. iu.eduresearchgate.net
HPLC-UVChromophore TaggingDansyl Chloride nih.govEnable UV detection. libretexts.org
HPLC-FluorescenceFluorophore Taggingo-Phthalaldehyde (OPA) / ThiolEnable highly sensitive fluorescence detection. researchgate.net
HPLC-FluorescenceFluorophore Tagging9-fluorenylmethyl chloroformate (FMOC-Cl)Enable fluorescence detection for primary and secondary amines. nih.govresearchgate.net

Applications of 3 2,2,2 Trifluoroethoxy Propan 1 Amine in Specialized Chemical Fields

Role in Fluorous Chemistry and Separation Science

Fluorous chemistry utilizes perfluorinated or highly fluorinated domains within a molecule to facilitate the separation and purification of reaction products or the recovery of catalysts. wikipedia.org This is achieved by exploiting the unique solubility profile of fluorous compounds, which are often soluble in fluorous solvents but sparingly soluble in common organic or aqueous media. wikipedia.org A molecule can be temporarily or permanently appended with a "fluorous tag" or "ponytail," a highly fluorinated substituent, to simplify its isolation. wikipedia.orgnih.gov

Fluorous tagging is a powerful strategy in organic synthesis to streamline the purification process, which is often a bottleneck, especially in multi-step syntheses or library creation. nih.gov By attaching a fluorous tag to a substrate, the tagged molecule can be selectively separated from non-tagged reagents and byproducts using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). nih.govillinois.edu The 3-(2,2,2-trifluoroethoxy) group present in 3-(2,2,2-Trifluoroethoxy)propan-1-amine can be considered a "light" fluorous tag. While the principles of fluorous chemistry suggest its potential utility in this area, specific, documented examples of this compound being used as a fluorous tag for the express purpose of product isolation are not prominent in readily available literature. The general strategy, however, remains a cornerstone of modern separation science. researchgate.net

A significant application of fluorous chemistry is in the development of recyclable catalyst systems, which aligns with the principles of green chemistry. wikipedia.org By attaching fluorous ponytails to expensive or toxic catalysts, such as those based on precious metals or complex organic structures, the catalyst can be easily recovered from the reaction mixture and reused. illinois.edunih.gov The fluorous-tagged catalyst can be separated by partitioning it into a fluorous solvent phase or by using F-SPE, while the desired product remains in the organic phase. nih.govresearchgate.net This approach has been successfully applied to various reactions, including hydrogenations, hydroformylations, and Diels-Alder reactions. illinois.edunih.gov Although the trifluoroethoxy moiety is a known fluorinated group, detailed research demonstrating the specific use of this compound in the synthesis of such recyclable catalysts is not extensively documented in current literature. The underlying principle involves leveraging the temperature-dependent solubility of fluorous compounds to create thermomorphic catalyst systems that are homogeneous at reaction temperature but precipitate upon cooling for easy recovery. acs.orgacs.org

Contributions to Materials Science and Polymer Chemistry

The unique properties conferred by the trifluoroethoxy group, such as thermal stability, chemical resistance, and specific solubility characteristics, make this compound an attractive precursor in materials science.

A notable application of a derivative of this compound is in the synthesis of novel ionic liquids (ILs) for advanced energy storage applications. Researchers have developed a liquid electrolyte for ambient-temperature fluoride-ion batteries based on the ionic liquid N,N,N,2,2-pentamethyl-3-(2,2,2-trifluoroethoxy)propane-1-aminium bis(trifluoromethylsulfonyl)imide ([NPPA][TFSI]). researchgate.netnih.gov This compound was synthesized from a precursor derived from this compound.

The resulting electrolyte exhibits a wide operational voltage range exceeding 5.4 V and can dissolve quaternary ammonium (B1175870) fluorides up to a concentration of 0.7 M. researchgate.netnih.gov The inclusion of the trifluoroethoxy group is crucial for synthesizing a low-viscosity, low-melting-point ionic liquid suitable for room-temperature applications. researchgate.net

Table 1: Properties of the [NPPA][TFSI]-Based Ionic Liquid Electrolyte

Property Value
Cation N,N,N,2,2-pentamethyl-3-(2,2,2-trifluoroethoxy)propane-1-aminium (NPPA)
Anion Bis(trifluoromethylsulfonyl)imide (TFSI)
Max. Quaternary Ammonium Fluoride (B91410) Concentration 0.7 M
Total Diffusivity 4.99 × 10⁻¹² m² s⁻¹
Viscosity 260 mPa·s
Operational Voltage Range > 5.4 V

Data sourced from research on novel liquid electrolytes for fluoride-ion batteries. researchgate.netnih.gov

Utilization as a Building Block in Complex Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be readily incorporated into the structure of more complex target molecules. The presence of a primary amine and a fluorinated ether in this compound makes it a versatile bifunctional building block.

The synthesis of the aforementioned ionic liquid, [NPPA][TFSI], serves as a prime example of its utility. researchgate.netnih.gov In this synthesis, the core structure of this compound is elaborated through N-alkylation to create the quaternary ammonium cation, demonstrating its role as a foundational piece in constructing a highly specialized and functional material. The primary amine group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into diverse molecular architectures.

Future Research Directions and Unexplored Avenues

Development of Novel Reaction Architectures Utilizing the Compound's Unique Properties

The distinct electronic and steric characteristics of 3-(2,2,2-trifluoroethoxy)propan-1-amine make it an attractive building block for the synthesis of novel molecular entities. Future research should focus on harnessing these properties to develop innovative reaction methodologies.

The presence of the trifluoroethoxy group significantly lowers the basicity of the amine functionality, a property that can be exploited for selective chemical transformations. This reduced nucleophilicity could allow for reactions at other sites of a molecule without interference from the amine, or it could enable unique catalytic activities where modulated basicity is crucial.

Furthermore, the trifluoroethoxy moiety can act as a "phase tag," facilitating the separation and purification of products in fluorous synthesis. Research into its application in biphasic catalysis, where the catalyst and products can be easily separated, would be a valuable pursuit. The development of novel ligands for transition metal catalysis, incorporating the this compound scaffold, could lead to catalysts with enhanced stability, solubility in fluorinated solvents, and unique selectivities in a variety of organic transformations.

Advanced Computational Modeling for Predictive Chemistry and Material Design

To accelerate the exploration of this compound's potential, advanced computational modeling will be an indispensable tool. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the compound's electronic structure, reactivity, and spectroscopic properties. Such studies can predict the outcomes of reactions, guide the design of new catalysts, and help in the interpretation of experimental data.

Molecular dynamics (MD) simulations can be employed to understand the conformational behavior of molecules derived from this amine and their interactions with other molecules or materials. biorxiv.orgnih.govacs.org This is particularly relevant for predicting the binding affinity of potential drug candidates or for designing new polymers with specific physical properties. The development of accurate force fields for fluorinated compounds is crucial for the reliability of these simulations. nih.govacs.org

Predictive modeling can also guide the design of novel materials. For instance, computational screening could identify polymers incorporating the this compound unit with desirable properties such as high thermal stability, low dielectric constant, or specific gas permeability characteristics.

Expansion into Emerging Areas of Sustainable and Green Chemistry

The principles of green chemistry are increasingly guiding chemical research and development. Future investigations into this compound should prioritize the development of sustainable synthetic routes and applications.

Exploration of biocatalytic methods for the synthesis of this amine and its derivatives could offer a greener alternative to traditional chemical processes. Enzymes, with their high selectivity and mild reaction conditions, could be employed to produce these compounds with high purity and reduced environmental impact.

The unique properties of the trifluoroethoxy group could be leveraged in the design of environmentally benign solvents and reaction media. The development of recyclable catalytic systems based on this amine could also contribute to more sustainable chemical manufacturing. nih.gov Furthermore, investigating the biodegradability and environmental fate of compounds derived from this compound will be crucial for ensuring their long-term sustainability.

Interdisciplinary Research Opportunities with Other Scientific Disciplines

The potential applications of this compound extend beyond traditional chemistry and offer exciting opportunities for interdisciplinary collaboration.

In medicinal chemistry, the introduction of the trifluoroethoxy group can enhance the metabolic stability and bioavailability of drug candidates. researchgate.netresearchgate.netalfa-chemistry.com This amine could serve as a valuable building block for the synthesis of new pharmaceuticals with improved pharmacokinetic profiles. nbinno.comolemiss.edu

In materials science, the incorporation of this fluorinated amine into polymers could lead to the development of advanced materials with unique properties. fluorochem.co.uksigmaaldrich.com For example, such polymers might find applications as high-performance coatings, membranes for gas separation, or as components in electronic devices.

In agrochemical research, the strategic introduction of fluorine can lead to more potent and selective pesticides and herbicides. alfa-chemistry.com The use of this compound as a scaffold for new agrochemicals could result in products with improved efficacy and reduced environmental impact.

The exploration of these interdisciplinary avenues will require close collaboration between synthetic chemists, computational scientists, biologists, and materials scientists, fostering a synergistic environment for innovation.

Q & A

Q. What are the recommended synthetic strategies for 3-(2,2,2-Trifluoroethoxy)propan-1-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution reactions between a halogenated propan-1-amine precursor and 2,2,2-trifluoroethanol under controlled conditions. Key steps include maintaining anhydrous environments, using catalysts like tetrabutylammonium bromide, and optimizing temperature (e.g., 60–80°C) to enhance yield . For scalability, continuous flow reactors have been proposed to improve efficiency and reproducibility in multi-step syntheses, as demonstrated for structurally similar fluorinated amines .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the compound’s structure, particularly the trifluoroethoxy group’s distinct splitting patterns. High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography–Mass Spectrometry (LC-MS) are essential for purity assessment, detecting trace impurities (<1%) from side reactions (e.g., incomplete substitution or oxidation) . Gas Chromatography (GC) with flame ionization detection can monitor volatile byproducts during synthesis .

Q. What safety protocols are required when handling this compound in laboratory settings?

Safety Data Sheets (SDS) for analogous fluorinated amines recommend using fume hoods, nitrile gloves, and chemical-resistant lab coats due to potential respiratory and dermal irritation . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures include eye irrigation with saline and immediate medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological activity (e.g., enzyme inhibition vs. receptor agonism) may arise from stereochemical variations, impurities, or assay conditions. To address this:

  • Perform enantiomeric resolution via chiral HPLC or crystallography .
  • Validate assay reproducibility using orthogonal methods (e.g., fluorescence polarization vs. radioligand binding) .
  • Conduct computational docking studies to identify binding modes with targets like G-protein-coupled receptors .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets, such as enzymes or membranes?

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) for enzyme-substrate interactions .
  • Fluorescence Anisotropy: Monitor conformational changes in membrane-bound receptors .
  • Molecular Dynamics (MD) Simulations: Model the trifluoroethoxy group’s role in lipid bilayer penetration, leveraging force fields parameterized for fluorinated moieties .

Q. How can structural modifications of this compound enhance its utility in material science applications?

The trifluoroethoxy group’s electron-withdrawing properties and hydrophobicity make it valuable in polymer chemistry. For example:

  • Polyphosphazene Functionalization: Incorporate the compound into mixed-substituent polymers via nucleophilic substitution with poly(dichlorophosphazene). Adjust the ratio of trifluoroethoxy to phenoxy groups to modulate glass transition temperatures (Tg) and surface hydrophobicity .
  • Side-Chain Engineering: Optimize thermal stability by balancing steric effects and fluorine content, as shown in mixed-substituent systems .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Solvent Selection: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify downstream purification .
  • Byproduct Management: Use scavenger resins to trap unreacted halogenated intermediates during workup .

Q. How does the trifluoroethoxy group influence the compound’s pharmacokinetic properties, and how can this be validated experimentally?

  • LogP Measurements: Determine lipophilicity via shake-flask or HPLC methods to assess blood-brain barrier permeability .
  • Metabolic Stability Assays: Incubate the compound with liver microsomes to identify oxidation hotspots (e.g., amine group) and guide prodrug design .
  • In Vivo Imaging: Use ¹⁸F-labeled analogs for positron emission tomography (PET) to track biodistribution in model organisms .

Data Contradiction and Interdisciplinary Analysis

Q. How should researchers address conflicting data on the compound’s reactivity in polymer vs. medicinal chemistry contexts?

In polymer chemistry, the trifluoroethoxy group resists hydrolysis but undergoes nucleophilic substitution in the presence of crown ethers or ammonium salts . In medicinal contexts, its stability under physiological conditions (pH 7.4, 37°C) must be confirmed via accelerated stability studies. Contrasting results can be reconciled by differentiating reaction environments (e.g., anhydrous vs. aqueous) .

Q. What interdisciplinary approaches combine this compound’s material and bioactive properties for advanced applications?

Design hybrid systems such as:

  • Drug-Eluting Polymers: Embed the compound into polyphosphazene matrices for sustained release in targeted therapies .
  • Bioactive Coatings: Functionalize medical devices with antimicrobial derivatives via plasma polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.